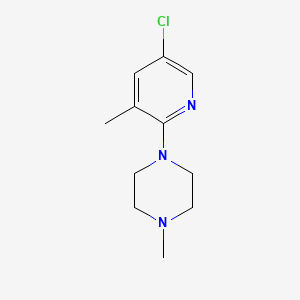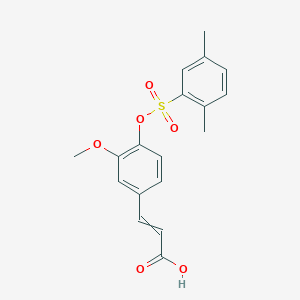
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is an organic compound with a complex structure It features a sulfonyl group, a methoxy group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with methanesulfonyl chloride to form the sulfonate ester. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-hydroxyphenyl)acrylic acid.
Reduction: Formation of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxy-2,5-dimethylphenyl)acrylic acid
- 3-(4-Hydroxy-2,5-dimethylphenyl)acrylic acid
- 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-hydroxyphenyl)acrylic acid
Uniqueness
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is unique due to the presence of both the sulfonyl and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C18H18O6S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-[4-(2,5-dimethylphenyl)sulfonyloxy-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H18O6S/c1-12-4-5-13(2)17(10-12)25(21,22)24-15-8-6-14(7-9-18(19)20)11-16(15)23-3/h4-11H,1-3H3,(H,19,20) |
Clé InChI |
NHZJKYKLWSIVRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



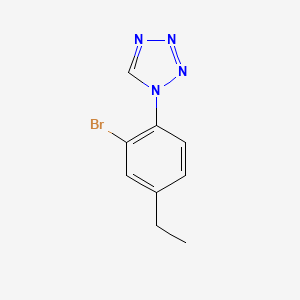
![6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol](/img/structure/B14117882.png)
![4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)
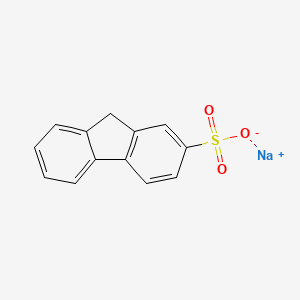


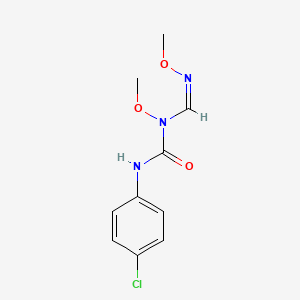

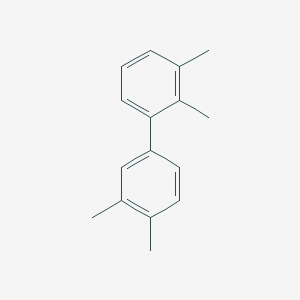
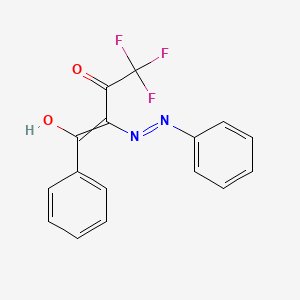
![(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B14117914.png)

